N-Allylbenzothiazolium Bromide
Overview
Description
Mechanism of Action
N-Allylbenzothiazolium Bromide, also known as 3-Allylbenzo[d]thiazol-3-ium bromide, is a chemical compound with the molecular formula C10H10NS.Br and a molecular weight of 256.16 . This compound is used as an intermediate for organic synthesis and has antimicrobial properties . Here is a general overview based on the information available:
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylbenzothiazolium Bromide can be synthesized through the reaction of 2-lithiobenzothiazole with allyl bromide. The reaction typically involves the use of a tungsten(0) complex and occurs in a solvent such as tetrahydrofuran (THF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4). The resulting polybrominated mixtures are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Chemical Reactions Analysis
Types of Reactions: N-Allylbenzothiazolium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-allylbenzothiazole derivative .
Scientific Research Applications
N-Allylbenzothiazolium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
- N-Methylbenzothiazolium Bromide
- N-Ethylbenzothiazolium Bromide
- N-Propylbenzothiazolium Bromide
Comparison: N-Allylbenzothiazolium Bromide is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Biological Activity
N-Allylbenzothiazolium bromide is a compound belonging to the class of benzothiazolium salts, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its antibacterial, antifungal, and plant growth regulatory properties.
Chemical Structure and Synthesis
This compound can be synthesized through the alkylation of benzothiazole with allyl bromide. The reaction typically involves the use of a suitable base to facilitate the formation of the benzothiazolium salt. The structural integrity and purity of the compound can be confirmed using spectroscopic methods such as UV-Vis and IR spectroscopy.
Biological Activity Overview
1. Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. Research indicates that it has a pronounced effect on strains such as Staphylococcus aureus, including antibiotic-resistant variants. In contrast, its activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is minimal or nonexistent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 200 ng/cm³ |
Escherichia coli | No inhibition observed |
Pseudomonas aeruginosa | No inhibition observed |
2. Antifungal Activity
The compound also demonstrates antifungal activity against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida pseudotropicalis and Penicillium funiculosum. The effectiveness varies with concentration, indicating a dose-dependent relationship.
Fungal Strain | Inhibition Concentration |
---|---|
Candida pseudotropicalis | Effective at 100 µg/ml |
Penicillium funiculosum | Effective at 50 µg/ml |
3. Plant Growth Regulation
This compound has been identified as a potential plant growth regulator. Its effects on plant cells include both stimulation and inhibition of growth, depending on the concentration used. At lower concentrations, it promotes cell division and chlorophyll synthesis in plants like Euglena gracilis, while higher concentrations can inhibit these processes.
Concentration (mol/dm³) | Growth Effect |
---|---|
16.51% stimulation | |
53.03% inhibition |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated that at concentrations above 200 ng/cm³, it effectively inhibited the growth of Staphylococcus aureus, while showing no effect on gram-negative strains.
Case Study 2: Antifungal Activity Assessment
Another study evaluated the antifungal properties of this compound against common pathogenic fungi. The compound showed promising results, particularly against Candida pseudotropicalis, where significant growth inhibition was observed at concentrations starting from 50 µg/ml.
The biological activity of this compound is attributed to its ability to interact with cellular membranes and disrupt metabolic processes in microorganisms. The exact mechanism remains an area for further research but is believed to involve interference with cell wall synthesis in bacteria and fungal cells.
Properties
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936901 | |
Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16407-55-9 | |
Record name | Benzothiazolium, 3-allyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research paper provide regarding the impact of substituents on the spectroscopic properties of N-Allylbenzothiazolium Bromide derivatives?
A1: The research paper investigates the UV-Vis and fluorescence spectra of 2-[2-(4-cyclaminophenyl)ethen-1-yl]benzothiazoles and their this compound counterparts []. While the paper doesn't directly focus on this compound itself, it explores how incorporating this moiety, along with other substituents, influences the photophysical properties of the studied compounds. The study observes that both the solvent polarity and the nature of the substituents on the benzothiazole ring significantly affect the absorption and emission characteristics. This suggests that modifications to the this compound structure can be used to fine-tune its optical properties for specific applications.
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